molecular formula C13H16N2S B8816587 2-(Piperidin-4-ylmethyl)benzo[d]thiazole CAS No. 1158268-56-4

2-(Piperidin-4-ylmethyl)benzo[d]thiazole

Cat. No. B8816587
M. Wt: 232.35 g/mol
InChI Key: DCZMOHZDTFYOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-ylmethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperidin-4-ylmethyl)benzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-4-ylmethyl)benzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1158268-56-4

Product Name

2-(Piperidin-4-ylmethyl)benzo[d]thiazole

Molecular Formula

C13H16N2S

Molecular Weight

232.35 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C13H16N2S/c1-2-4-12-11(3-1)15-13(16-12)9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

DCZMOHZDTFYOOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=NC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 300 mg of 1-ethoxycarbonyl-4-((benzothiazol-2-yl)methyl)piperidine (from EXAMPLE 163, Step E) in 5 mL of EtOH and 5 mL of KOH (50 wt. % solution) was refluxed for 18 h. The reaction mixture was partitioned between H2O and EtOAc. Aqueous phase was extracted with EtOAc (3×). The combined organic phases were washed with sat'd NaCl and dried over anhydrous MgSO4. Concentration afforded 180 mg of the title compound as a brown solid.
Name
1-ethoxycarbonyl-4-((benzothiazol-2-yl)methyl)piperidine
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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